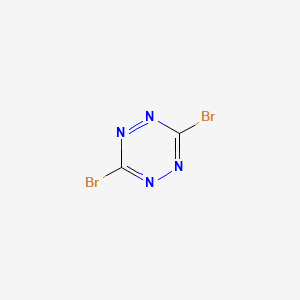
4-(溴甲基)-7-(二乙基氨基)香豆素
描述
“4-(Bromomethyl)-7-(diethylamino)coumarin” is a compound that belongs to the coumarin family. Coumarins are an important class of compounds in organic synthesis and have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of interest in many studies. Various synthetic methodologies have been developed for the synthesis of such compounds . For instance, the Heck reaction has been used to synthesize coumarin derivatives .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-7-(diethylamino)coumarin” is likely to be similar to other coumarin derivatives. The presence of an amino group and enamine carbon enhances their chemical reactivity .Chemical Reactions Analysis
Coumarin derivatives have been used in various chemical reactions. For example, the palladium-catalyzed oxidative Heck coupling reaction of coumarins and arylboronic acids allows a direct synthesis of 4-arylcoumarins .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-7-(diethylamino)coumarin” would be expected to be similar to other coumarin derivatives. These compounds often possess interesting photophysical properties depending on the fused coumarin ring systems .科学研究应用
Synthesis of Novel Compounds
4-(Bromomethyl)-7-(diethylamino)coumarin serves as a versatile intermediate in the synthesis of novel coumarin-fused compounds. Researchers utilize various synthetic pathways, including modern methodologies combined with classical reactions like the Pechmann reaction or Knoevenagel condensation, to construct structurally diverse analogues . These novel compounds often exhibit unique photophysical properties due to their extended molecular frameworks.
Photophysical Property Studies
The compound’s interesting photophysical properties, stemming from its extended molecular framework, are a subject of study. These properties are influenced by the fused coumarin ring systems, making it a valuable compound for understanding light absorption and emission behaviors in organic molecules .
Fluorophore Development
Due to its π–π conjugated system, 4-(Bromomethyl)-7-(diethylamino)coumarin is frequently used as a fluorophore. It functions as a highly sensitive and selective fluorophore, which is crucial for applications such as bioimaging and molecular probes .
Biological Activity Analysis
The diverse substituents and branching positions around the bicyclic core of coumarin derivatives, including 4-(Bromomethyl)-7-(diethylamino)coumarin, allow for a variety of pharmacological effects. These range from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects .
Superoxide Anion Sensing
Researchers have evaluated the applicability of various superoxide anion sensors designed using coumarin derivatives. 4-(Bromomethyl)-7-(diethylamino)coumarin can be used to create very selective redox-based O2•− probes, which are important for detecting reactive oxygen species (ROS) .
Intramolecular Charge Transfer Studies
The compound is used to study polarity-dependent twisted intramolecular charge transfer (TICT) phenomena. Ultrafast spectroscopy has revealed the TICT in diethylamino coumarin, which is essential for understanding the electronic properties of organic compounds in different environments .
作用机制
- The primary target of 4-(Bromomethyl)-7-(diethylamino)coumarin is not explicitly mentioned in the literature. However, coumarin derivatives, in general, have been investigated for their diverse biological activities, including antiproliferative, antimycobacterial, antibacterial, antiplatelet, antioxidant, and anticancer properties .
Target of Action
Environmental context and cellular interactions play crucial roles in determining its overall impact . 🌟
未来方向
属性
IUPAC Name |
4-(bromomethyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-3-16(4-2)11-5-6-12-10(9-15)7-14(17)18-13(12)8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBOBQNHSXLIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-7-(diethylamino)coumarin | |
CAS RN |
1256259-14-9 | |
| Record name | 4-(Bromomethyl)-7-(diethylamino)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Bromomethyl)-7-(diethylamino)coumarin function as a photolabile protecting group?
A1: While the provided abstract doesn't delve into the specific applications of 4-(Bromomethyl)-7-(diethylamino)coumarin as a photolabile protecting group, it sheds light on its photochemical behavior. The research indicates that upon light exposure, this compound undergoes homolytic cleavage of the C-Br bond, generating a radical intermediate []. This radical intermediate can then further react with other molecules, enabling the "uncaging" of a protected functional group. Further research would be needed to explore the specific applications and mechanisms of its use as a protecting group.
Q2: What is significant about the identification of products derived from the triplet state of the carbocation intermediate?
A2: The identification of products originating from the triplet state of the 7-(diethylamino)-4-methyl cation (C) during the photolysis of 4-(Bromomethyl)-7-(diethylamino)coumarin is significant because it provides the first experimental confirmation of this triplet state's existence []. This finding enhances our understanding of the photochemical pathways involved in the compound's breakdown and offers valuable insights for researchers developing novel photolabile protecting groups or exploring related photochemical reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)
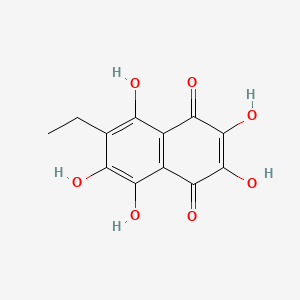
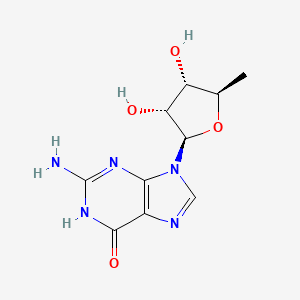
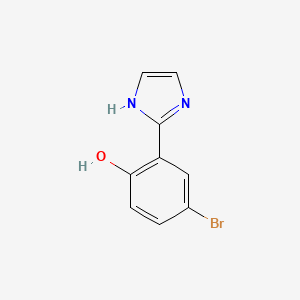

![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B1496553.png)
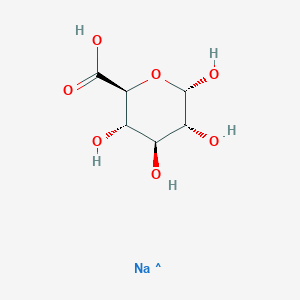
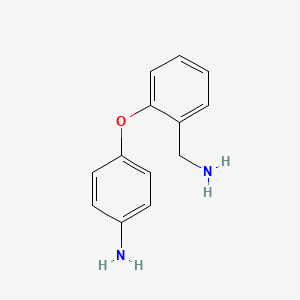
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B1496568.png)
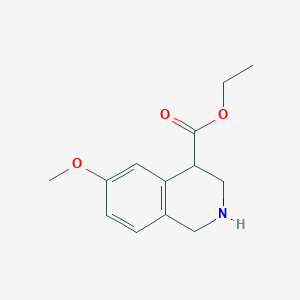
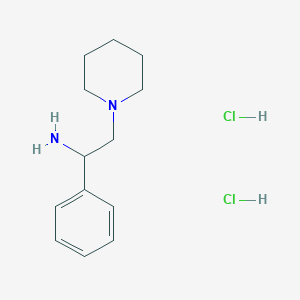

![3-Oxazolidinyloxy, 2-hexyl-2-[(13R)-16-hydroxy-20,20-dimethyl-16-oxido-11-oxo-13-[[(1-oxohexadecyl)oxy]methyl]-12,15,17-trioxa-20-azonia-16-phosphaheneicos-1-yl]-4,4-dimethyl-, inner salt](/img/structure/B1496578.png)
